1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid - 2550996-73-9

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid

Catalog Number: EVT-2507215
CAS Number: 2550996-73-9
Molecular Formula: C52H49F3N12O6
Molecular Weight: 995.037
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibrutinib, chemically known as 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk) [, ]. Btk plays a crucial role in B cell receptor signaling, which is essential for B cell development, activation, and survival. Ibrutinib acts by irreversibly binding to the active site of Btk, thereby inhibiting its kinase activity [, ]. This inhibition disrupts B cell signaling and leads to the suppression of B cell-mediated immune responses [].

Synthesis Analysis

Several methods for synthesizing ibrutinib have been described in the literature. One approach involves a multi-step process starting with commercially available 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) and (S)-1-Boc-3-hydroxypiperidine (SM2). A Mitsunobu reaction between these two starting materials yields the intermediate (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate then undergoes an amidation reaction with acrylic anhydride followed by recrystallization to produce the final ibrutinib product [].

Molecular Structure Analysis

The primary chemical reaction associated with ibrutinib's mechanism of action is the irreversible covalent modification of a cysteine residue (Cys481) located within the active site of Btk []. This covalent interaction effectively blocks the binding of ATP and subsequent phosphorylation of downstream signaling molecules, leading to the inhibition of Btk activity [, ].

Mechanism of Action

Ibrutinib functions as an irreversible inhibitor of Btk, a tyrosine kinase essential for B cell development, activation, and survival. It binds covalently to a cysteine residue (Cys481) in the ATP-binding pocket of Btk, preventing the enzyme from phosphorylating downstream signaling molecules. This inhibition disrupts B cell receptor signaling, ultimately leading to the suppression of B cell-mediated immune responses [, , , , ].

Physical and Chemical Properties Analysis

Ibrutinib exists in various solid forms, including amorphous and crystalline forms, with distinct physical and chemical properties. Researchers have identified multiple crystalline forms of ibrutinib, including hydrates, solvates, and anhydrous forms [, ]. These different forms exhibit variations in solubility, dissolution rate, stability, and other physicochemical properties, which can impact the drug's bioavailability and therapeutic efficacy [, , ].

Applications
  • B-cell malignancies: Ibrutinib demonstrates significant efficacy in treating various B-cell malignancies, including mantle cell lymphoma [], chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia []. Its ability to inhibit Btk disrupts the growth and survival of malignant B cells [].
  • Autoimmune disorders: Ibrutinib's immunosuppressive effects through Btk inhibition make it a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus []. Research explores its ability to modulate B cell activity and reduce autoantibody production in these conditions [, ].

Ibrutinib

Compound Description: Ibrutinib, chemically named 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one, is a Bruton's tyrosine kinase (Btk) inhibitor. [, , , , , , , , , , , , ] It is used in the treatment of various cancers, including mantle cell lymphoma, and autoimmune disorders. []

Ibrutinib Sulfate

Compound Description: This compound is the sulfate salt of Ibrutinib. [] It can exist in both crystalline and amorphous forms. []

Ibrutinib Solvates

Compound Description: Ibrutinib can form solvates, which are crystalline forms that incorporate solvent molecules in their crystal lattice. [, ] The specific solvent incorporated can influence the properties of the resulting solvate.

Amorphous Ibrutinib

Compound Description: Unlike crystalline forms, amorphous Ibrutinib lacks a well-defined crystal lattice structure. [] This form can be prepared from specific crystalline solvates of Ibrutinib. []

Properties

CAS Number

2550996-73-9

Product Name

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid

Molecular Formula

C52H49F3N12O6

Molecular Weight

995.037

InChI

InChI=1S/C50H48N12O4.C2HF3O2/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37;3-2(4,5)1(6)7/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56);(H,6,7)/t35-,36-;/m1./s1

InChI Key

CALHCBJLUORVOS-OZBLHQGLSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.